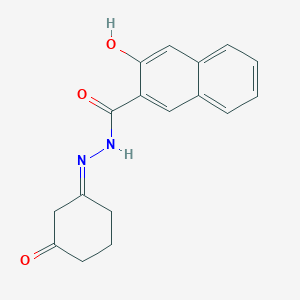![molecular formula C15H16ClN3O B5856314 N-(4-chlorophenyl)-N'-[4-(dimethylamino)phenyl]urea](/img/structure/B5856314.png)
N-(4-chlorophenyl)-N'-[4-(dimethylamino)phenyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorophenyl)-N'-[4-(dimethylamino)phenyl]urea, commonly known as CDU, is a synthetic organic compound that belongs to the family of urea-based herbicides. It was first synthesized in 1975 by the American chemical company, DuPont, and has since been used as a herbicide to control weeds in various crops such as corn, soybeans, and wheat. CDU has gained significant attention in recent years due to its unique chemical properties and potential applications in scientific research.
Wirkmechanismus
CDU works by inhibiting the enzyme acetolactate synthase (ALS), which is essential for the biosynthesis of the branched-chain amino acids isoleucine, leucine, and valine in plants. This inhibition leads to the disruption of protein synthesis and ultimately results in the death of the plant.
Biochemical and Physiological Effects:
CDU has been shown to have minimal toxicity in mammals and has no significant effects on human health. However, it may cause skin irritation and eye damage upon direct contact. CDU also has the potential to accumulate in soil and water, which may have ecological implications.
Vorteile Und Einschränkungen Für Laborexperimente
CDU is a potent herbicide and has been shown to be effective in controlling the growth of various plant species. However, its use in scientific research is limited due to its potential environmental impact and the need for careful handling and disposal. CDU is also relatively expensive compared to other herbicides, which may limit its use in large-scale experiments.
Zukünftige Richtungen
There are several potential future directions for the use of CDU in scientific research. One area of interest is the investigation of its effects on soil microorganisms and the potential impact on soil health. CDU may also have applications in the development of new herbicides with improved efficacy and reduced environmental impact. Additionally, further studies are needed to fully understand the biochemical and physiological effects of CDU on non-target organisms and ecosystems.
Synthesemethoden
CDU is synthesized by the reaction of 4-chloroaniline and 4-dimethylaminophenyl isocyanate in the presence of a suitable solvent and base. The reaction yields a white crystalline solid, which is then purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
CDU has been used in various scientific research studies due to its ability to inhibit photosynthesis in plants. It has been shown to be effective in controlling the growth of invasive plant species, such as Japanese knotweed and giant hogweed. CDU has also been used in studies to investigate the effects of herbicides on soil microorganisms and their potential impact on soil health.
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)-3-[4-(dimethylamino)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O/c1-19(2)14-9-7-13(8-10-14)18-15(20)17-12-5-3-11(16)4-6-12/h3-10H,1-2H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUCAQTHKYWOPED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-N'-[4-(dimethylamino)phenyl]urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,5-dimethyl-2-({[(3-methylbutyl)amino]carbonyl}amino)-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxamide](/img/structure/B5856234.png)
![2-{[(1-ethyl-1H-benzimidazol-5-yl)amino]methyl}-6-methoxyphenol](/img/structure/B5856237.png)






![2-[(4-carboxyphenoxy)methyl]-3-furoic acid](/img/structure/B5856281.png)
![1-(1,3-benzodioxol-5-ylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5856291.png)
![methyl 5-(aminocarbonyl)-2-{[(3,4-dichlorophenyl)acetyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B5856297.png)

![N,N-dimethyl-4-{[(3-methylphenoxy)acetyl]amino}benzamide](/img/structure/B5856305.png)
![3-{[(3,4-dimethylphenyl)amino]sulfonyl}-N,N,4-trimethylbenzamide](/img/structure/B5856312.png)